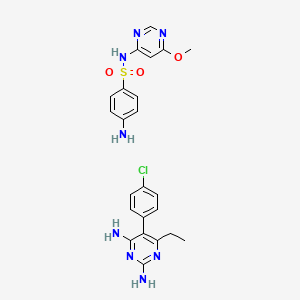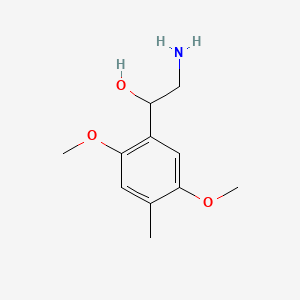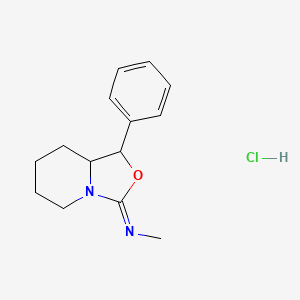
4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine is a complex chemical compound that combines two distinct molecular structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 6-methoxy-4-pyrimidinyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reaction.
For the synthesis of 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine, the starting materials include 4-chlorobenzaldehyde and ethyl acetoacetate. The reaction proceeds through a series of steps, including condensation, cyclization, and amination, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dimethylformamide (DMF), ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrimidine rings may interact with nucleic acids or proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N-(4-pyrimidinyl)benzenesulfonamide
- 5-(4-chlorophenyl)-2,4-pyrimidinediamine
- 6-Methoxy-4-pyrimidinylamine
Uniqueness
The uniqueness of 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both sulfonamide and pyrimidine groups allows for diverse interactions and applications that are not possible with simpler compounds.
Propiedades
Número CAS |
55128-75-1 |
|---|---|
Fórmula molecular |
C23H25ClN8O3S |
Peso molecular |
529.0 g/mol |
Nombre IUPAC |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C11H12N4O3S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-6H,2H2,1H3,(H4,14,15,16,17);2-7H,12H2,1H3,(H,13,14,15) |
Clave InChI |
KKOPLJBZSNFYGL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)










![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
